molecular formula C16H14N2O3S B12155282 Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate

Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate

Cat. No.: B12155282
M. Wt: 314.4 g/mol
InChI Key: YTFUKDOVZBRZOR-UHFFFAOYSA-N
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Description

    Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate: is a chemical compound with the molecular formula CHNOS.

  • It belongs to the class of thienopyrimidine derivatives and exhibits interesting pharmacological properties.
  • The compound’s structure consists of a benzoate group linked to a thienopyrimidine moiety via an ether linkage.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: These reactions typically occur under mild conditions, using appropriate reagents and solvents.

      Industrial Production: Industrial-scale production methods are proprietary, but research laboratories often synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they often involve modified esters or substituted derivatives.

  • Scientific Research Applications

      Biology: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.

      Medicine: Assessing its pharmacological properties, bioavailability, and potential therapeutic applications.

      Industry: Exploring its use as a building block for drug development or other fine chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action, including pathways and cellular effects.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H14N2O3S

    Molecular Weight

    314.4 g/mol

    IUPAC Name

    methyl 4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate

    InChI

    InChI=1S/C16H14N2O3S/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-12-6-4-11(5-7-12)16(19)20-3/h4-8H,1-3H3

    InChI Key

    YTFUKDOVZBRZOR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)C(=O)OC)C

    Origin of Product

    United States

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